molecular formula C21H34O2 B590005 Henicosa-2,4,6,8-tetraenoic acid CAS No. 134176-34-4

Henicosa-2,4,6,8-tetraenoic acid

Cat. No.: B590005
CAS No.: 134176-34-4
M. Wt: 318.501
InChI Key: FKUZSZSHDNEWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Henicosa-2,4,6,8-tetraenoic acid (C₂₀H₃₂O₂, molecular weight 304.474 g/mol) is a long-chain polyunsaturated fatty acid (PUFA) with four conjugated double bonds starting at the 2nd carbon (Figure 1). While the term "henicosa" implies a 21-carbon chain, available evidence suggests this may be a nomenclature inconsistency. The compound described in the literature as icosa-2,4,6,8-tetraenoic acid (C₂₀H₃₂O₂, CAS 27400-91-5) aligns structurally and functionally with the query compound, indicating a probable typographical error in the name .

Properties

CAS No.

134176-34-4

Molecular Formula

C21H34O2

Molecular Weight

318.501

IUPAC Name

henicosa-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h13-20H,2-12H2,1H3,(H,22,23)

InChI Key

FKUZSZSHDNEWMR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC=CC=CC=CC=CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Double Bond Position Variations

Table 1: Structural and Functional Comparison of Tetraenoic Acids
Compound Name Chain Length Double Bonds Key Features Biological Activity/Applications
Icosa-2,4,6,8-tetraenoic acid C20 2,4,6,8 Conjugated tetraene system; marine-derived Understudied; potential lipid signaling
Octadeca-2,4,6,8-tetraenoic acid C18 2,4,6,8 Found in seaweed (Pterocladiella capillacea) Poor oral bioavailability (PPB >90%); ADMET profile limits drug potential
Dodeca-2E,4E,8Z,10(E/Z)-tetraenoic acid isobutylamide C12 2,4,8,10 Main alkylamide in Echinacea purpurea root (32.73% dry weight) Anti-inflammatory via COX-2 inhibition; immune modulation
Deca-2,4,6,8-tetraenoic acid C10 2,4,6,8 Non-oxidizable substrate for acyl-CoA synthetases in rat liver mitochondria Biochemical tool for enzyme studies

Retinoic Acid Derivatives with Tetraenoic Systems

Retinoic acid analogs, such as isotretinoin and all-trans retinoic acid (ATRA), share structural motifs with icosa-2,4,6,8-tetraenoic acid but include cyclic substituents and methyl branches (Table 2).

Table 2: Pharmacological Retinoic Acid Analogs
Compound Name Structure Applications Mechanism of Action
Isotretinoin (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,6,8-tetraenoic acid Severe acne treatment; modulates sebum production Binds nuclear retinoic acid receptors (RAR/RXR)
All-trans retinoic acid (ATRA) (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid Acute promyelocytic leukemia therapy; synergizes with arsenic trioxide (ATO) Inhibits Pin1 PPIase domain; induces differentiation

Key Differences :

  • Substituents: Retinoic acids feature a cyclohexenyl group and methyl branches, enhancing receptor binding specificity .
  • Bioactivity: Icosa-2,4,6,8-tetraenoic acid lacks the steric hindrance and receptor affinity seen in retinoic acids, limiting its therapeutic utility .

Pharmacokinetic and ADMET Profiles

Octadeca-2,4,6,8-tetraenoic acid (C₁₈):
  • ADMET Profile : High plasma protein binding (PPB >90%), blood-brain barrier penetration (BBB+), and low water solubility (LogS = -3.054) .
Dodeca-2E,4E,8Z,10(E/Z)-tetraenoic acid isobutylamide (C₁₂):
  • Metabolism : Rapidly absorbed in the small intestine; metabolized via CYP450 enzymes .
  • Efficacy : Reduces inflammatory lesions in acne by 30–40% in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.